molecular formula C21H19N5O4S B2380408 4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021082-28-9

4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2380408
CAS RN: 1021082-28-9
M. Wt: 437.47
InChI Key: UMVSFKGOLRLTPW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves primarily four routes . For instance, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .


Molecular Structure Analysis

The structure of this compound and similar ones involves a five-membered triazole ring fused with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist based on the fusion permutations of these rings .


Chemical Reactions Analysis

The reaction of similar compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives affords the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound yielded a 90% yield with 1H NMR (400 MHz, DMSO-d6) δ/ppm: 2.12 (s, 4H, NH2), 7.84 (s, 2H, NH), 8.23 (t, 1H, J = 8.0 Hz, pyridine proton); 8.31 (d, 2H, J = 8.0 Hz, pyridine protons); MS (ESI) m/z (%): 194 (M−1, 100), 195 (M, 5) .

Scientific Research Applications

Antimicrobial Applications

1,2,4-Triazoles exhibit potent antimicrobial properties. Specifically, the synthesized compound T5 demonstrated remarkable activity against Gram-positive bacteria (B. subtilis) and Gram-negative bacteria (P. aeruginosa and E. coli), comparable to standard antibiotics like ciprofloxacin and amoxicillin. Additionally, compound T17 exhibited strong antimicrobial activity against fungal strains (C. albicans and A. niger) .

Antioxidant Potential

Compounds T2 and T3 displayed significant antioxidant activity, akin to ascorbic acid. These findings suggest that 1,2,4-triazoles may contribute to combating oxidative stress and protecting cells from damage .

Urease Inhibition

Among the synthesized compounds, T3 emerged as a potent urease inhibitor, outperforming the standard thiourea. Urease inhibition is relevant in various contexts, including antimicrobial therapy and agriculture .

Anticancer Properties

Compound T2 exhibited promising anticancer activity against HCT116 cancer cell lines, rivaling the effectiveness of the standard drug 5-fluorouracil (5-FU). This underscores the potential of 1,2,4-triazoles in cancer treatment .

Safety and Hazards

The safety of similar compounds has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

properties

IUPAC Name

4-acetyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-15(27)16-7-9-18(10-8-16)31(28,29)22-13-14-30-20-12-11-19-23-24-21(26(19)25-20)17-5-3-2-4-6-17/h2-12,22H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSFKGOLRLTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

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